N-Fmoc-2-(1-aminocyclooctyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

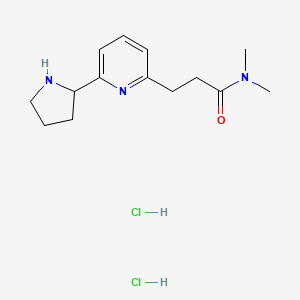

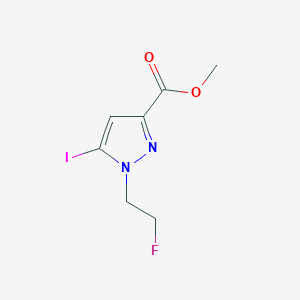

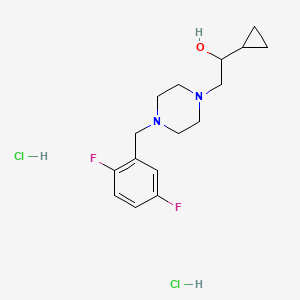

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a chemical compound with the molecular formula C25H29NO4 . It is used for research purposes.

Molecular Structure Analysis

The molecule contains a total of 59 atoms, including 29 Hydrogen atoms, 25 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 62 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Applications De Recherche Scientifique

1. Synthesis of Bicyclic α-Amino Acids

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is used in the synthesis of bicyclic α-amino acids from L-ascorbic acid. This process involves SN2 reaction, protection of the amine as Fmoc urethane, and acid-promoted trans-acetalization, leading to compounds that can mimic proline and are suitable for solid-phase peptidomimetic chemistry (Lalli et al., 2006).

2. Solid Phase Peptide Synthesis

The compound is significant in Fmoc solid phase peptide synthesis. Advances in this methodology, including various solid supports and solvation conditions, have enabled the synthesis of biologically active peptides and small proteins. Fmoc amino acids offer unique opportunities in bioorganic chemistry due to their orthogonal scheme of operation (Fields & Noble, 2009).

3. Development of Functional Materials

Fmoc-modified amino acids, including this compound, are key in fabricating functional materials. Their self-assembly features and hydrophobicity make them suitable for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

4. High-Performance Liquid Chromatography

This compound is also instrumental in high-performance liquid chromatography for amino acids. An improved method using Fmoc provides high throughput and greater chromatographic reproducibility, useful for protein identification and quality control (Ou et al., 1996).

5. Enantiomeric Separations in Chromatography

The Fmoc amino acids are crucial in enantiomeric separations in chromatography. Their derivatives enhance chiral selectivities and affect retention and enantiorecognition, significantly impacting the study of amino acid structures and their derivatives (Tang et al., 1996).

6. Preparation of Glycopeptide Synthesis Building Blocks

This compound aids in preparing building blocks for glycopeptide synthesis. This involves glycosylation of Fmoc amino acids for direct use in stepwise synthesis of glycopeptides, providing a method that does not require extensive experience in synthetic carbohydrate chemistry (Salvador et al., 1995).

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-23(28)16-25(14-8-2-1-3-9-15-25)26-24(29)30-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIACGWGSOHGIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)